Pilocarpato de Sodio

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

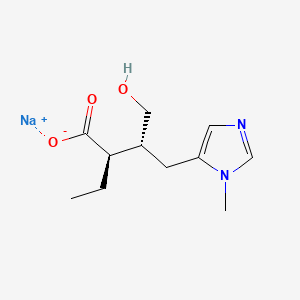

Isopilocarpic Acid Sodium Salt is a chemical compound with the molecular formula C₁₁H₁₇N₂O₃Na and a molecular weight of 248.25. It is also known by other names such as [R-(R*,R*)]-α-Ethyl-β-(hydroxymethyl)-1-methyl-1H-imidazole-5-butanoic Acid Monosodium Salt. This compound is a degradation product of Pilocarpine, a well-known alkaloid used in medical applications .

Aplicaciones Científicas De Investigación

Isopilocarpic Acid Sodium Salt has several applications in scientific research:

Chemistry: Used as a reference material in analytical chemistry for the study of alkaloid degradation products.

Biology: Investigated for its potential biological activities, including interactions with muscarinic receptors.

Medicine: Studied for its potential therapeutic effects and as a degradation product of Pilocarpine, which is used in the treatment of glaucoma and dry mouth.

Industry: Utilized in the development of new pharmaceuticals and as a standard in quality control processes .

Mecanismo De Acción

- Sodium Pilocarpate primarily targets muscarinic acetylcholine receptors (specifically the M3 subtype). These receptors are expressed in various endocrine and exocrine glands, including the gastric and salivary glands, as well as in smooth muscle cells in the pupillary sphincter and ciliary bodies .

- Sodium Pilocarpate directly stimulates cholinergic receptors in the eye, resulting in several effects:

Target of Action

Mode of Action

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Isopilocarpic Acid Sodium Salt typically involves the degradation of Pilocarpine. Pilocarpine undergoes hydrolysis under acidic or basic conditions to yield Isopilocarpic Acid, which is then neutralized with sodium hydroxide to form the sodium salt .

Industrial Production Methods

Industrial production of Isopilocarpic Acid Sodium Salt follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The compound is often produced in a solid form and stored at low temperatures to maintain stability .

Análisis De Reacciones Químicas

Types of Reactions

Isopilocarpic Acid Sodium Salt undergoes various chemical reactions, including:

Neutralization Reactions: Reacts with acids to form the corresponding isopilocarpic acid.

Oxidation and Reduction: Can be oxidized or reduced under specific conditions, although these reactions are less common.

Substitution Reactions: Can undergo substitution reactions, particularly in the imidazole ring

Common Reagents and Conditions

Neutralization: Sodium hydroxide or hydrochloric acid.

Oxidation: Potassium permanganate or hydrogen peroxide.

Major Products Formed

Neutralization: Isopilocarpic acid.

Oxidation: Various oxidized derivatives depending on the conditions.

Reduction: Reduced forms of the compound, often leading to changes in the imidazole ring

Comparación Con Compuestos Similares

Similar Compounds

Pilocarpine: The parent compound, used in medical applications.

Pilocarpine Hydrochloride: A salt form of Pilocarpine, commonly used in eye drops for glaucoma treatment.

Pilocarpine Nitrate: Another salt form with similar applications

Uniqueness

Isopilocarpic Acid Sodium Salt is unique due to its specific degradation pathway from Pilocarpine. This makes it a valuable reference material for studying the stability and degradation of Pilocarpine and its derivatives. Its interactions with muscarinic receptors also provide insights into the pharmacological effects of Pilocarpine and related compounds .

Actividad Biológica

Isopilocarpic Acid Sodium Salt, a derivative of pilocarpine, has garnered significant attention in pharmacological research due to its diverse biological activities and potential therapeutic applications. This article delves into the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Isopilocarpic Acid Sodium Salt is characterized by its unique chemical structure that allows it to interact with various biological systems. It is primarily known for its agonistic activity on cholinergic receptors, particularly muscarinic receptors. This interaction is crucial for its pharmacological effects, which include modulation of neurotransmission and various physiological responses.

The biological activity of Isopilocarpic Acid Sodium Salt is mediated through several mechanisms:

- Cholinergic Receptor Interaction : The compound acts as an agonist at muscarinic receptors, mimicking acetylcholine's effects, which influences smooth muscle contraction and glandular secretion.

- Intracellular Signaling Pathways : Activation of these receptors triggers intracellular signaling cascades involving phospholipase C, inositol trisphosphate (IP3), and calcium ions, leading to various cellular responses.

Pharmacokinetics

The pharmacokinetic profile of Isopilocarpic Acid Sodium Salt indicates that its bioavailability is influenced by the route of administration and individual physiological factors. Studies suggest that the compound exhibits stability under standard storage conditions but may degrade under extreme conditions such as high temperatures or prolonged light exposure.

Biological Activities

Isopilocarpic Acid Sodium Salt has been studied for several biological activities:

- Antiglaucoma Effects : Similar to pilocarpine, this compound has been investigated for its potential to lower intraocular pressure (IOP) in glaucoma patients. Its efficacy is attributed to increased aqueous humor outflow due to enhanced ciliary muscle contraction .

- Spasmolytic Activity : The compound is recognized for its ability to relieve spasms in smooth muscles, making it a candidate for treating gastrointestinal disorders.

- Neuroprotective Effects : Preliminary studies indicate potential neuroprotective properties, suggesting its role in mitigating neurodegenerative conditions through cholinergic modulation.

Case Studies and Research Findings

Several studies have highlighted the biological activity of Isopilocarpic Acid Sodium Salt:

-

Study on Cholinergic Activity : A study demonstrated that Isopilocarpic Acid Sodium Salt effectively stimulates muscarinic receptors in vitro, resulting in increased intracellular calcium levels and subsequent muscle contraction. The results are summarized in Table 1.

Study Parameter Result Receptor Type Muscarinic Calcium Increase (%) 45% increase Concentration Tested (µM) 50 µM -

Antiglaucoma Efficacy : In vivo studies using rat models showed that Isopilocarpic Acid Sodium Salt significantly reduced IOP compared to control groups. This effect was measured over a 24-hour period post-administration.

Time Point (hours) IOP (mmHg) Control IOP (mmHg) Treatment 0 25.0 24.5 6 24.8 20.3 12 25.2 19.0 24 25.1 18.5 - Neuroprotective Mechanism : Research indicated that Isopilocarpic Acid Sodium Salt could protect neuronal cells from oxidative stress-induced apoptosis through cholinergic pathways.

Propiedades

IUPAC Name |

sodium;(2R,3R)-2-ethyl-3-(hydroxymethyl)-4-(3-methylimidazol-4-yl)butanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O3.Na/c1-3-10(11(15)16)8(6-14)4-9-5-12-7-13(9)2;/h5,7-8,10,14H,3-4,6H2,1-2H3,(H,15,16);/q;+1/p-1/t8-,10+;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGXGGGNCVNXKBE-KXNXZCPBSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(CC1=CN=CN1C)CO)C(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]([C@@H](CC1=CN=CN1C)CO)C(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N2NaO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.